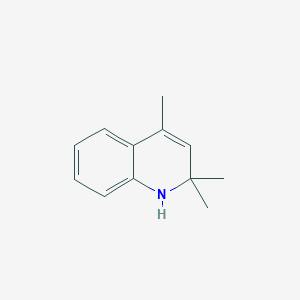

N-Benzyl-glycinethylester

Übersicht

Beschreibung

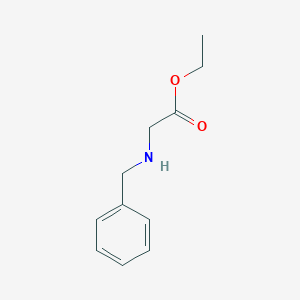

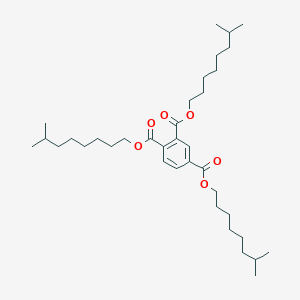

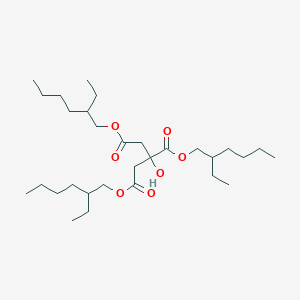

Ethyl-2-(Benzylamino)acetat ist eine wichtige chemische Verbindung, die in großem Umfang als Zwischenprodukt bei der Synthese verschiedener chemischer Produkte eingesetzt wird. Es handelt sich um eine farblose bis hellgelbe Flüssigkeit mit der Summenformel C11H15NO2 und einem Molekulargewicht von 193,25 g/mol . Diese Verbindung wird in den Bereichen der organischen Synthese, Pharmazeutika, Agrochemikalien und Farbstoffproduktion eingesetzt .

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(Benzylamino)acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien.

Pharmazeutika: Diese Verbindung wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt. Es kann ein Baustein für die Synthese von pharmazeutisch wirksamen Stoffen (APIs) sein.

Agrochemikalien: Ethyl-2-(Benzylamino)acetat wird bei der Herstellung von Pestiziden und Herbiziden eingesetzt und trägt zur landwirtschaftlichen Produktivität bei.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(Benzylamino)acetat hängt von seiner spezifischen Anwendung und dem Zielmolekül ab, mit dem es interagiert. Im Allgemeinen kann diese Verbindung als Vorläufer oder Zwischenprodukt in verschiedenen biochemischen Stoffwechselwegen wirken. Zum Beispiel kann es bei pharmazeutischen Anwendungen an der Synthese von Medikamenten beteiligt sein, die auf bestimmte Enzyme oder Rezeptoren abzielen. Die beteiligten molekularen Ziele und Pfade variieren je nach dem spezifischen Kontext der Verwendung .

Wirkmechanismus

Target of Action

N-Benzylglycine ethyl ester is a complex compound with a molecular weight of 193.2423

Mode of Action

It’s known that the compound is used in solution phase peptide synthesis , suggesting it may interact with peptide or protein targets.

Biochemical Pathways

Given its use in peptide synthesis , it’s plausible that it may influence pathways involving peptide or protein synthesis or degradation.

Result of Action

Given its use in peptide synthesis , it may have effects on peptide or protein structures or functions.

Vorbereitungsmethoden

Ethyl-2-(Benzylamino)acetat kann über verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren beinhaltet die Reaktion von Benzylamin mit Ethylchloracetat unter basischen Bedingungen. Die Reaktion verläuft typischerweise wie folgt:

Reaktion von Benzylamin mit Ethylchloracetat: Benzylamin wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat mit Ethylchloracetat umgesetzt. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Methanol bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, sind aber für die Großproduktion optimiert, wobei Kosten, Effizienz und Sicherheit berücksichtigt werden.

Chemische Reaktionsanalyse

Ethyl-2-(Benzylamino)acetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu den entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsreaktionen können Ethyl-2-(Benzylamino)acetat in Amine oder andere reduzierte Formen umwandeln. Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen können an den Ester- oder Aminfunktionsgruppen auftreten. Reagenzien wie Alkylhalogenide oder Acylchloride können verwendet werden, um neue Substituenten einzuführen.

Hydrolyse: Die Estergruppe in Ethyl-2-(Benzylamino)acetat kann hydrolysiert werden, um die entsprechende Carbonsäure und den Alkohol zu bilden.

Analyse Chemischer Reaktionen

Ethyl 2-(benzylamino)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert ethyl 2-(benzylamino)acetate to amines or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups. Reagents like alkyl halides or acyl chlorides can be used to introduce new substituents.

Hydrolysis: The ester group in ethyl 2-(benzylamino)acetate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-(Benzylamino)acetat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Ethyl-2-(Methylamino)acetat: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Benzylgruppe. Es kann aufgrund des Unterschieds in den Substituenten eine unterschiedliche Reaktivität und Anwendung aufweisen.

Ethyl-2-(Phenylamino)acetat: Diese Verbindung hat eine Phenylgruppe anstelle einer Benzylgruppe. Das Vorhandensein der Phenylgruppe kann die chemischen Eigenschaften und die Reaktivität der Verbindung beeinflussen.

N-Benzyl-Glycinethylester: Dies ist ein weiterer Name für Ethyl-2-(Benzylamino)acetat und hebt seine strukturelle Ähnlichkeit mit Glycin-Derivaten hervor.

Ethyl-2-(Benzylamino)acetat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische Eigenschaften und Reaktivität verleiht.

Eigenschaften

IUPAC Name |

ethyl 2-(benzylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLIZHBYWAICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214578 | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N-Benzylglycine ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6436-90-4 | |

| Record name | N-Benzylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can N-Benzylglycine ethyl ester be quantified in a laboratory setting?

A: A reliable method for quantifying N-Benzylglycine ethyl ester is ultraviolet spectrophotometry []. This method exhibits a linear relationship between absorbance and concentration within a specific range (0–54.82 μg/mL) []. The molar absorptivity for this compound is 6.8×103 L·mol−1·cm−1 []. This technique offers high sensitivity, accuracy, and precision, making it suitable for analyzing samples from various production processes.

Q2: What insights does computational chemistry provide into the thermal decomposition mechanism of N-Benzylglycine ethyl ester?

A: Theoretical calculations using density functional theory (DFT) methods like B3LYP and MPW1PW91 with different basis sets (6-31G, 6-31+G*) suggest that N-Benzylglycine ethyl ester decomposes in the gas phase via a concerted, non-synchronous six-membered cyclic transition state []. This molecular mechanism involves the simultaneous breaking and forming of bonds within the molecule []. Further analysis indicates that the rate-determining step is the polarization of the C(=O)O-C bond, leading to a partial positive charge on the carbon atom adjacent to the ester oxygen []. These computational insights complement experimental kinetic data and contribute to a deeper understanding of the compound's thermal stability and decomposition pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole](/img/structure/B167218.png)

![tris[4-(2-methylpropyl)phenyl] phosphate](/img/structure/B167221.png)